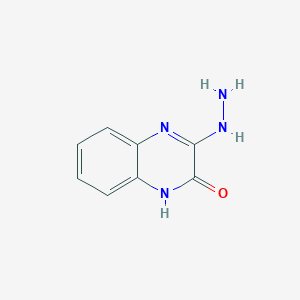

3-Hydrazinylquinoxalin-2-ol

説明

3-Hydrazinylquinoxalin-2-ol is a chemical compound that has been used as an intermediate in the synthesis of various ring systems, including triazoloquinoxaline, imidazoquinoxaline, tetrazoloquinoxaline, and piperazinoquinoxalines .

Synthesis Analysis

The compound 3-Hydrazinylquinoxalin-2-ol and 2,3-dichloroquinoxaline were prepared from 2,3-dihydroxyquinoxaline and used as intermediates in the syntheses of the aforementioned ring systems .

Physical And Chemical Properties Analysis

The molecular formula of 3-Hydrazinylquinoxalin-2-ol is C8H8N4O, and its molecular weight is 176.18 g/mol .

科学的研究の応用

Synthesis of Fused Quinoxaline Ring Systems

3-Hydrazinylquinoxalin-2-ol is utilized as an intermediate in the synthesis of various fused quinoxaline ring systems . These ring systems, such as triazoloquinoxaline, imidazoquinoxaline, tetrazoloquinoxaline, and piperazinoquinoxalines, are of significant interest due to their potential medical applications, particularly as adenosine receptor antagonists .

Organic Synthesis Under Transition-Metal-Free Conditions

The compound plays a role in the transition-metal-free synthesis of quinoxalines . This approach is part of a broader effort to develop more sustainable and eco-friendly organic synthetic methods, reducing reliance on metal catalysts and minimizing environmental impact.

Medicinal Chemistry

In medicinal chemistry, 3-Hydrazinylquinoxalin-2-ol is involved in the synthesis of biologically active heterocycles . These heterocycles are crucial for creating synthetic drug candidates and exploring new treatments for various diseases.

Material Science

Quinoxalines, including those derived from 3-Hydrazinylquinoxalin-2-ol, are important in the field of material science due to their application in optoelectronic materials . Their nitrogen-containing heterocyclic structure makes them suitable for use in electronic devices and components.

Biochemistry

The compound is used in the preparation of Schiff bases, which are essential in biochemistry for studying protein structures and functions . These bases can also be used to develop antibacterial agents and DNA binding studies.

Environmental Applications

Although direct environmental applications are not detailed, the synthesis methods involving 3-Hydrazinylquinoxalin-2-ol contribute to greener chemistry practices . This aligns with global efforts to reduce the environmental footprint of chemical processes.

Ionic Liquids and Green Chemistry

3-Hydrazinylquinoxalin-2-ol is associated with the design of ionic liquids used as catalysts and solvent systems in organic synthesis . These ionic liquids offer a green alternative to traditional solvents and are part of the push towards more environmentally benign chemical processes.

将来の方向性

The synthesis of quinazoline 3-oxides and their derivatives, which are structurally similar to 3-Hydrazinylquinoxalin-2-ol, has attracted considerable attention due to their reactivity as intermediates in the synthesis of quinazoline analogues and their ring-expanded derivatives . This suggests that 3-Hydrazinylquinoxalin-2-ol could also have potential applications in the synthesis of new derivatives or analogues to treat various diseases.

作用機序

Target of Action

It’s known that this compound is used as an intermediate in the synthesis of various ring systems such as triazoloquinoxaline, imidazoquinoxaline, tetrazoloquinoxaline, and piperazinoquinoxalines . These ring systems have been associated with a wide range of biological activities, suggesting that 3-Hydrazinylquinoxalin-2-ol may interact with multiple targets.

Mode of Action

3-Hydrazinylquinoxalin-2-ol reacts with various compounds to form different ring systems . For instance, it reacts with ethyl 2-hydroxyimino-3-oxobutanoate or 1-Ar-2-(hydroxyimino)-butane-1,3-diones in acetic acid to form a mixture of the E- and Z- hydrazones

Action Environment

It’s known that the reaction of 3-hydrazinylquinoxalin-2-ol with other compounds to form different ring systems can be influenced by factors such as temperature and the presence of certain solvents .

特性

IUPAC Name |

3-hydrazinyl-1H-quinoxalin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8N4O/c9-12-7-8(13)11-6-4-2-1-3-5(6)10-7/h1-4H,9H2,(H,10,12)(H,11,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OLKUCGPQWNWDBW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)NC(=O)C(=N2)NN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8N4O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

176.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Hydrazinylquinoxalin-2-ol | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is the significance of 3-hydrazinylquinoxalin-2-ol in organic synthesis?

A1: 3-Hydrazinylquinoxalin-2-ol (2) is a valuable intermediate in organic synthesis, specifically in constructing fused quinoxaline ring systems. The research highlights its use in synthesizing triazoloquinoxaline, imidazoquinoxaline, tetrazoloquinoxaline, and piperazinoquinoxalines. [] These heterocyclic compounds are of significant interest due to their potential biological activities and applications in medicinal chemistry.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

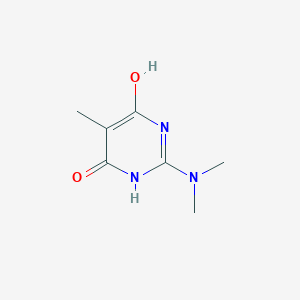

![N-[4-(acetylamino)-1-methyl-6-oxo-1,6-dihydropyrimidin-5-yl]acetamide](/img/structure/B372086.png)

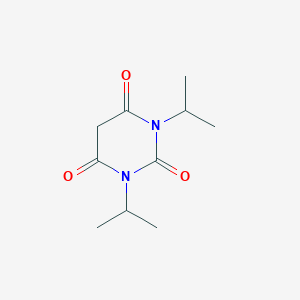

![N-[2-amino-6-(methylamino)-4-oxo-1H-pyrimidin-5-yl]-N-(cyanomethyl)formamide](/img/structure/B372090.png)

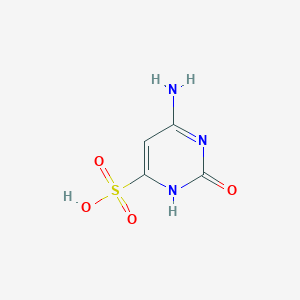

![N-[1-methyl-6-(methylamino)-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl]propanamide](/img/structure/B372098.png)

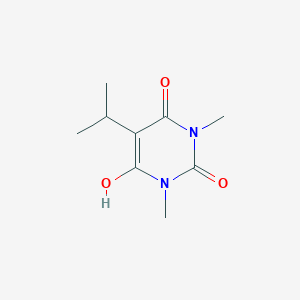

![N-[5-(acetylamino)-1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydro-4-pyrimidinyl]acetamide](/img/structure/B372105.png)